Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate
Overview
Description
Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, a dichlorophenyl group, and a methyl ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-dithioester.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the dichlorophenyl group and a halogenated thiophene intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the dichlorophenyl group and the amino group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 2-amino-4-phenylthiophene-3-carboxylate: Lacks the dichlorophenyl group, which may result in different biological activities and chemical reactivity.
Methyl 2-amino-4-(2,3-dichlorophenyl)-5-methylthiophene-3-carboxylate: Similar structure but with different positioning of the chlorine atoms, which can affect its chemical properties and interactions.
Methyl 2-amino-4-(3,4-difluorophenyl)-5-methylthiophene-3-carboxylate: Substitution of chlorine with fluorine can lead to changes in reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-6-10(7-3-4-8(14)9(15)5-7)11(12(16)19-6)13(17)18-2/h3-5H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMABRJYOIOTSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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